tert-Butyl 4-(2-Oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Potential Applications in Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound to tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol through a series of reactions, including nucleophilic substitution, oxidation, halogenation, and elimination, achieving a high total yield of 71.4%. This compound is significant due to the dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer, which has made it a target for cancer therapeutics. The synthesis method has been optimized, providing a pathway for developing and optimizing anti-tumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Asymmetric Synthesis for Nociceptin Antagonists
An efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for the synthesis of nociceptin antagonists, has been developed. This method involves diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations and resulting in enantiomerically pure compounds (Jona et al., 2009).
Biological Activity in Anticancer and Antibacterial Compounds
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is an important intermediate in biologically active compounds like crizotinib. Its synthesis involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The compound has shown significance in developing drugs for cancer treatment and potential use in antibacterial and anthelmintic activity (Kong et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(2-oxo-5-phenyl-1,3-oxazolidin-3-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-17(22)20-11-9-15(10-12-20)21-13-16(24-18(21)23)14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOLMRSMMKFXDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(OC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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